molecular formula C9H9N3O B1487073 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol CAS No. 870535-62-9

4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No. B1487073
CAS RN: 870535-62-9
M. Wt: 175.19 g/mol
InChI Key: WQJWXHNCFXFRGF-UHFFFAOYSA-N
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Description

“4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” is a chemical compound that contains a phenol group and a 1,2,4-triazole group. The empirical formula is C8H7N3O and the molecular weight is 161.16 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied in the context of its synthesis . The reactions typically involve the formation of the 1,2,4-triazole ring and the attachment of the phenol group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the NMR data .

Scientific Research Applications

Antimicrobial Activities

Various derivatives of 1,2,4-triazole, including those structurally related to 4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant antibacterial and antifungal properties, effective against various gram-positive and gram-negative bacteria, as well as fungi. For example, derivatives synthesized in a study by Hussain, Sharma, and Amir (2008) displayed notable antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Aspergillus niger (Hussain, Sharma, & Amir, 2008).

Enzyme Inhibition

Triazole derivatives, related to the chemical structure , have been studied for their inhibitory effects on various enzymes. A study by Yu et al. (2015) synthesized Schiff's base derivatives of triazoles and evaluated their effects on tyrosinase activity. These compounds showed potent inhibitory effects, suggesting potential applications in the development of antityrosinase agents (Yu et al., 2015).

Corrosion Inhibition

Triazole derivatives have been explored as corrosion inhibitors. For instance, Ansari, Quraishi, and Singh (2014) investigated the efficacy of Schiff’s bases derived from triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution. They found these compounds to be effective in reducing corrosion, indicating their potential application in materials science (Ansari, Quraishi, & Singh, 2014).

Catalytic Applications

Triazole compounds have been used to create catalysts for various chemical reactions. Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes of triazole-based ligands for catalytic oxidation and transfer hydrogenation. These complexes demonstrated efficient catalytic processes, highlighting their potential use in industrial chemistry (Saleem et al., 2013).

Future Directions

The future directions for research on “4-(1-methyl-1H-1,2,4-triazol-5-yl)phenol” could involve further exploration of its synthesis, properties, and potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported as a promising direction for the development of more effective and potent anticancer agents .

properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-9(10-6-11-12)7-2-4-8(13)5-3-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJWXHNCFXFRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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